N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide is an organic compound with the molecular formula C16H25NO2S and a molecular weight of 295.44 g/mol. This compound is characterized by its cyclohexyl group attached to a tetramethylbenzenesulfonamide moiety, making it a unique sulfonamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide typically involves the reaction of cyclohexylamine with 2,4,5-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the sulfonamide moiety.
Scientific Research Applications
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylbenzothiazole-2-sulphenamide: Another sulfonamide derivative with a different aromatic ring structure.
N,N-dicyclohexylmethylamine: A compound with a similar cyclohexyl group but different functional groups.
Uniqueness
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide is unique due to its combination of a cyclohexyl group and a tetramethylbenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other sulfonamide derivatives.
Properties
IUPAC Name |
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-12-10-14(3)16(11-13(12)2)20(18,19)17(4)15-8-6-5-7-9-15/h10-11,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULDYQGZZAABBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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